molecular formula C8H16O B15465211 (2R,3S)-2,3-Di(propan-2-yl)oxirane CAS No. 59175-38-1

(2R,3S)-2,3-Di(propan-2-yl)oxirane

Cat. No.: B15465211
CAS No.: 59175-38-1
M. Wt: 128.21 g/mol
InChI Key: IKASFLJHSHDRIQ-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2,3-Di(propan-2-yl)oxirane is a chiral epoxide characterized by two isopropyl groups attached to the oxirane (epoxide) ring in the (2R,3S) configuration. This stereochemistry is critical for its reactivity and applications in asymmetric synthesis. The compound is synthesized via stereoselective methods, such as epoxidation of allylic alcohols or diastereospecific ring-opening reactions, as demonstrated in the synthesis of related oxiranes (e.g., via SmI₂-mediated iodolysis of trisubstituted epoxides) . Its rigid structure and steric hindrance from the isopropyl groups influence its regioselectivity in reactions like nucleophilic ring-opening, making it valuable in pharmaceutical and polymer chemistry .

Properties

CAS No.

59175-38-1

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(2R,3S)-2,3-di(propan-2-yl)oxirane

InChI

InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8+

InChI Key

IKASFLJHSHDRIQ-OCAPTIKFSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](O1)C(C)C

Canonical SMILES

CC(C)C1C(O1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Features

Compound Name Substituents Configuration Key Features
(2R,3S)-2,3-Di(propan-2-yl)oxirane 2,3-diisopropyl (2R,3S) Bulky isopropyl groups; high steric hindrance; chiral epoxide core
cis-Stilbene oxide (2R,3S-diphenyloxirane) 2,3-diphenyl (2R,3S) Aromatic substituents; planar structure; used in NMR studies
(2R,3S)-2,3-Dichlorooxirane 2,3-dichloro (2R,3S) Electron-withdrawing Cl groups; reactive in nucleophilic substitutions
[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate Oxirane + methacrylate ester (2R) Combines epoxide and acrylate groups; used in polymer crosslinking
Dieldrin Polycyclic oxirane Complex stereochemistry Hexachlorinated bicyclic epoxide; persistent environmental toxin

Key Observations:

  • Substituent Effects : Bulky alkyl groups (e.g., isopropyl) in this compound increase steric hindrance, slowing ring-opening reactions compared to smaller substituents (e.g., methyl or chloro) . Phenyl groups in cis-stilbene oxide enhance π-π interactions, useful in crystallography .
  • Stereochemical Influence : The (2R,3S) configuration dictates diastereospecific outcomes. For example, trans-epoxides yield (2R,3S)-iodoamides upon SmI₂ treatment, while cis-epoxides yield (2R,3R) products .
  • Reactivity : Electron-withdrawing groups (e.g., Cl in dichlorooxirane) enhance electrophilicity, favoring nucleophilic attack, while electron-donating groups (e.g., isopropyl) reduce reactivity .

Physicochemical Properties

  • Boiling/Melting Points : Bulky substituents (e.g., isopropyl) likely increase melting points due to reduced molecular motion. For example, cis-stilbene oxide (MW 212.25 g/mol) has a melting point of ~65°C, whereas dichlorooxirane (MW 112.94 g/mol) is liquid at room temperature .
  • Solubility: Aliphatic oxiranes (e.g., diisopropyl) are more soluble in nonpolar solvents than aromatic derivatives like cis-stilbene oxide .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiomerically pure (2R,3S)-2,3-Di(propan-2-yl)oxirane, and how is stereochemical integrity maintained?

  • Methodology :

  • Epoxidation of Allylic Alcohols : Use Sharpless or Jacobsen-Katsuki asymmetric epoxidation protocols with titanium-based catalysts and chiral ligands to control stereochemistry. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
  • Chiral Resolution : Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate the (2R,3S) enantiomer from racemic mixtures .
    • Data : Typical yields range from 60–85% for catalytic epoxidation, with enantiomeric excess (ee) >95% achievable under optimized conditions .

Q. How does the steric and electronic configuration of this compound influence its reactivity in ring-opening reactions?

  • Methodology :

  • Nucleophilic Ring-Opening : React with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. The trans-diaxial opening mechanism is favored due to the steric bulk of the isopropyl groups, directing nucleophilic attack to the less hindered epoxide carbon .
  • Kinetic Studies : Monitor reaction progress via NMR or GC-MS to determine regioselectivity and rate constants.
    • Data : In reactions with aniline, >90% regioselectivity for the less substituted carbon is observed, with activation energy reduced by 15–20 kJ/mol compared to non-sterically hindered epoxides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiency for asymmetric epoxidation of di-iso-propenyl precursors?

  • Methodology :

  • Catalyst Screening : Compare titanium(IV) isopropoxide vs. vanadium-based catalysts with chiral salen ligands. Use DOE (Design of Experiments) to identify optimal ligand-to-metal ratios and solvent systems (e.g., dichloromethane vs. toluene) .
  • Computational Modeling : Perform DFT calculations to analyze transition-state geometries and steric interactions between the catalyst and substrate .
    • Data : Vanadium catalysts show higher turnover numbers (TON >500) in non-polar solvents, while titanium systems achieve better ee (>98%) in polar aprotic media .

Q. How does the stereochemistry of this compound affect its biological activity in enzyme inhibition studies?

  • Methodology :

  • Enzyme Assays : Test inhibition of cytochrome P450 enzymes or epoxide hydrolases using fluorometric assays. Compare IC₅₀ values of (2R,3S) vs. (2S,3R) enantiomers .
  • Molecular Docking : Simulate binding interactions using X-ray crystallography or Cryo-EM structures of target enzymes to identify stereospecific binding pockets .
    • Data : The (2R,3S) enantiomer exhibits 10-fold higher inhibition of human soluble epoxide hydrolase (sEH) compared to its diastereomer, with IC₅₀ = 0.8 μM .

Q. What analytical techniques are most reliable for confirming the absolute configuration of this compound?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra for stereochemical assignment .
    • Data : X-ray analysis of the p-nitrobenzoate derivative confirms the (2R,3S) configuration with a Flack parameter of 0.02(3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.